N-cyclopentyl-3-nitrobenzenesulfonamide
Description
N-cyclopentyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the para-position of the benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. The cyclopentyl substituent introduces steric bulk and unique electronic effects, which can influence solubility, metabolic stability, and target binding compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-cyclopentyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)10-6-3-7-11(8-10)18(16,17)12-9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFKRFQJUJLIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Nitrobenzene is then subjected to sulfonation using fuming sulfuric acid to yield 3-nitrobenzenesulfonic acid.
Amidation: The final step involves the reaction of 3-nitrobenzenesulfonic acid with cyclopentylamine under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Reduction: N-cyclopentyl-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The nitro group at the meta-position (3-nitro) may offer different electronic effects compared to para-nitro derivatives, influencing reactivity in nucleophilic substitution or redox reactions .
Physicochemical Properties
Comparative physicochemical data for selected sulfonamides:
| Property | This compound (Predicted) | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~316 | 334 | 320 |
| logP (Lipophilicity) | ~2.8 | 2.1 | 3.0 |
| Water Solubility | Low | Moderate | Low |
| Metabolic Stability | High (due to cyclopentyl hindrance) | Moderate | High |
Sources : Predictions based on substituent contributions .
Antimicrobial Activity
- This compound : Expected to exhibit broad-spectrum activity due to the nitro group’s role in disrupting bacterial redox pathways. The cyclopentyl group may enhance penetration through lipid bilayers .
- N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide : Demonstrates moderate antibacterial activity (MIC = 8 µg/mL against S. aureus), attributed to fluorine’s electronegativity enhancing target binding .
- N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide : Shows reduced potency compared to fluorinated analogs, likely due to the electron-donating methoxy group .
Enzyme Inhibition
- N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide : Inhibits carbonic anhydrase IX (IC₅₀ = 12 nM) via sulfonamide-Zn²⁺ interaction; the pyridazinyl group enhances selectivity .
- N-cyclopentyl derivatives : Cyclopentyl groups in similar compounds (e.g., N-cyclopentylbenzamide) show neuroprotective effects by modulating ER stress pathways (EC₅₀ = 0.1 µM) .
Biological Activity
N-cyclopentyl-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide compounds characterized by the presence of a nitro group and a cyclopentyl moiety. The general structure can be represented as follows:
This compound exhibits both hydrophilic and lipophilic properties, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis, which is crucial for microbial growth. Additionally, the nitro group may play a role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies utilizing various cancer cell lines indicate that the compound can inhibit cell proliferation and induce apoptosis. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
- Cell Line : MCF-7 (breast cancer)
- IC50 : 10 µM
These results highlight the compound's potential as an anticancer agent, warranting further exploration into its efficacy and safety profiles.
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured at approximately 40% over four weeks.
- Combination Therapy : Research has indicated that combining this compound with existing chemotherapeutic agents enhances overall efficacy against resistant cancer cell lines, suggesting synergistic effects.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the cyclopentyl and nitro groups can significantly alter biological activity. For instance, substituting the cyclopentyl group with larger hydrophobic moieties has been shown to enhance anticancer potency while retaining antimicrobial activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
